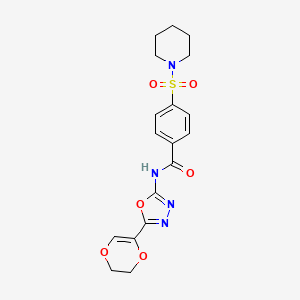

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Description

The compound N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (IUPAC name: N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide) is a 1,3,4-oxadiazole derivative featuring a dihydro-1,4-dioxin moiety and a piperidinylsulfonyl substituent. Its molecular formula is C₂₂H₂₂N₄O₆S, with an average mass of 470.50 g/mol and a monoisotopic mass of 470.1264 Da . The compound is structurally characterized by:

- A 1,3,4-oxadiazole core, a heterocyclic scaffold known for metabolic stability and diverse bioactivity.

- A 4-(piperidin-1-ylsulfonyl)benzamide group at the 2-position, contributing to solubility and target-binding specificity.

Purity is typically confirmed via HPLC (95–100%) and structural validation via NMR and ESI-MS .

Properties

IUPAC Name |

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O6S/c23-16(19-18-21-20-17(28-18)15-12-26-10-11-27-15)13-4-6-14(7-5-13)29(24,25)22-8-2-1-3-9-22/h4-7,12H,1-3,8-11H2,(H,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWVYNPZEJCVIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=COCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues of 1,3,4-Oxadiazole Derivatives

The table below highlights key structural analogs, emphasizing substituent variations, synthetic yields, and reported bioactivities:

Key Comparative Insights

Substituent Effects on Physicochemical Properties

- Piperidinylsulfonyl vs.

- Dihydrodioxin vs.

Q & A

Q. How to design a robust structure-activity relationship (SAR) study for this compound?

- Answer :

- Scaffold Modification : Synthesize analogs with variations in the dioxin (e.g., tetrahydrofuran replacement) and sulfonamide (e.g., morpholine vs. piperidine) groups .

- Data Correlation : Use multivariate regression (e.g., PLS) to link structural descriptors (e.g., LogP, polar surface area) to bioactivity .

- Validation : Test top analogs in orthogonal assays (e.g., kinase panel vs. cytotoxicity) to confirm selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.